molecular formula C15H16N2O2 B3849432 N-(2-ethoxyphenyl)-N'-phenylurea CAS No. 4300-34-9

N-(2-ethoxyphenyl)-N'-phenylurea

Cat. No. B3849432
CAS RN: 4300-34-9
M. Wt: 256.30 g/mol
InChI Key: BHPMTNKIJXCBEK-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N'-phenylurea, also known as EPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPU is a white crystalline solid that is soluble in organic solvents and is synthesized through a series of chemical reactions involving the condensation of 2-ethoxyaniline and phenyl isocyanate.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-N'-phenylurea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, through the activation of caspases and the inhibition of NF-κB signaling. Inflammatory cells, this compound has been shown to inhibit the production of various cytokines and chemokines, thereby reducing inflammation.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammatory cells, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the alleviation of inflammation. In material science, this compound has been used as a building block for the synthesis of new polymers with desirable properties such as high thermal stability and mechanical strength.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-ethoxyphenyl)-N'-phenylurea in lab experiments include its relatively simple synthesis method, its high purity, and its potential applications in various fields. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and the need for further research to fully understand its mechanism of action.

Future Directions

Future research on N-(2-ethoxyphenyl)-N'-phenylurea could focus on the development of new herbicides for agricultural applications, the development of new drugs for the treatment of cancer and inflammation, and the synthesis of new polymers with desirable properties. Additional studies could also be conducted to further understand the mechanism of action of this compound and to explore its potential applications in other fields.

Scientific Research Applications

N-(2-ethoxyphenyl)-N'-phenylurea has been widely studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, this compound has been shown to exhibit herbicidal activity, making it a potential candidate for the development of new herbicides. In medicine, this compound has been found to possess anticancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs. In material science, this compound has been used as a building block for the synthesis of new polymers with desirable properties such as high thermal stability and mechanical strength.

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-19-14-11-7-6-10-13(14)17-15(18)16-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPMTNKIJXCBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304165
Record name 1-(2-ethoxyphenyl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4300-34-9
Record name NSC164411
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-ethoxyphenyl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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